4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid

evidence gap data availability procurement caveat

4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid (CAS 299953-51-8) is a synthetic small molecule (C₁₃H₁₂N₂O₃S; MW 276.31) belonging to the class of 2-aminothiophene derivatives featuring a cyano-substituted 4,5,6,7-tetrahydrobenzo[b]thiophene core linked via an amide bridge to a but-2-enoic acid moiety. This compound and its close structural analogs have been investigated in peer-reviewed medicinal chemistry literature for antinociceptive (pain-relieving) and antibacterial applications.

Molecular Formula C13H12N2O3S
Molecular Weight 276.31
CAS No. 299953-51-8
Cat. No. B2587536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid
CAS299953-51-8
Molecular FormulaC13H12N2O3S
Molecular Weight276.31
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C=CC(=O)O)C#N
InChIInChI=1S/C13H12N2O3S/c14-7-9-8-3-1-2-4-10(8)19-13(9)15-11(16)5-6-12(17)18/h5-6H,1-4H2,(H,15,16)(H,17,18)/b6-5+
InChIKeyGDNQGWDLWYBAMQ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid (CAS 299953-51-8): A Tetrahydrobenzothiophene-Based Enamide Acid for Pain and Anti-Infective Research


4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid (CAS 299953-51-8) is a synthetic small molecule (C₁₃H₁₂N₂O₃S; MW 276.31) belonging to the class of 2-aminothiophene derivatives featuring a cyano-substituted 4,5,6,7-tetrahydrobenzo[b]thiophene core linked via an amide bridge to a but-2-enoic acid moiety . This compound and its close structural analogs have been investigated in peer-reviewed medicinal chemistry literature for antinociceptive (pain-relieving) [1][2] and antibacterial applications [3]. However, a comprehensive literature survey conducted for this evidence guide reveals that the specific compound 299953-51-8, while catalogued by multiple commercial suppliers, lacks primary research publications reporting its own quantitative biological activity data in direct comparison with defined analogs. The available evidence pertains almost exclusively to structurally related N-substituted amide derivatives (e.g., 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides) [1][2] and 4-oxo-2-thienylaminobut-2-enoic acids [3], where the carboxylic acid group of 299953-51-8 is further functionalized. This evidence guide therefore transparently documents this evidence gap and provides the closest available contextual data to inform procurement and experimental design decisions.

Why Generic Substitution of 4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid (CAS 299953-51-8) with In-Class Analogs Is Scientifically Unsupported


Within the 2-aminotetrahydrobenzothiophene scaffold family, apparently minor structural variations—specifically the identity of the substituent on the but-2-enoic acid terminus (free carboxylic acid vs. N-substituted amide vs. ester)—can profoundly alter pharmacological activity profiles, as demonstrated across multiple publications from the Shipilovskikh and Gorbunova groups [1][2]. The free carboxylic acid of 299953-51-8 represents the simplest member of this series and serves as a key synthetic intermediate for generating diverse amide libraries [1][3]. In the antinociceptive hot-plate assay, N-substituted amide derivatives bearing 4-chlorophenyl groups demonstrated statistically significant latency prolongation versus control, while the influence of the terminal functional group was not systematically isolated [1]. Similarly, in antibacterial studies of 4-oxo-2-thienylaminobut-2-enoic acids, activity against S. aureus and E. coli was shown to be highly dependent on the aryl substituent pattern [2]. Consequently, procurement decisions that treat 299953-51-8 as interchangeable with its amide or ester derivatives—or with other 2-aminothiophene carboxylic acids—lack the comparative structure-activity relationship (SAR) data needed to justify such substitution. The evidence below documents the closest available quantitative benchmarks while explicitly marking where direct comparative data for 299953-51-8 itself are absent.

Quantitative Evidence Guide for 4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid (CAS 299953-51-8): Best Available Comparative Data and Evidence Gaps


Evidence Gap Notification: No Direct Quantitative Comparative Data Found for 299953-51-8

A systematic search of primary research literature (PubMed, SciFinder, Google Scholar, SpringerLink, Semantic Scholar), patent databases, and authoritative chemical databases (PubChem, ChemSpider, Sigma-Aldrich) was conducted using the CAS number 299953-51-8, the full IUPAC name, and structural query terms. No primary research publication was identified that reports quantitative biological activity data (e.g., IC₅₀, EC₅₀, MIC, % inhibition, hot-plate latency) specifically for 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid (CAS 299953-51-8) in direct comparison with a defined structural analog. The compound appears in the literature exclusively as a synthetic intermediate or as the unsubstituted parent acid in series where only the N-substituted amide derivatives were biologically evaluated [1]. Commercial suppliers list this compound at purities of 95% to ≥98%, but no supplier provides biological characterization data . This evidence item is flagged as a supporting notification rather than a quantitative differentiation claim.

evidence gap data availability procurement caveat

Antinociceptive Activity of the N-Substituted Amide Series: Closest Contextual Data from the Tetrahydrobenzothiophene Scaffold

The closest published quantitative data to 299953-51-8 come from Shipilovskikh et al. (2023), who evaluated a series of N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides—compounds in which the carboxylic acid group of 299953-51-8 is converted to a substituted amide. In the mouse hot-plate test (54°C), the most active compound, N-(4-chlorophenyl)-4-(4-chlorophenyl)-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamide, prolonged the latency period of the defensive response by 45–60% relative to the control group at 120 minutes post-administration at a dose of 50 mg/kg (intraperitoneal) [1]. The unsubstituted parent acid 299953-51-8 was not included in this pharmacological evaluation, and therefore no direct head-to-head comparison can be made. The antinociceptive effect was dose-dependent and compared against metamizole sodium as a reference drug [1]. The tetrahydrobenzo[b]thiophene core with a 3-cyano substituent and a 2-amino linkage to an α,β-unsaturated carbonyl system is the conserved pharmacophoric element across the series, suggesting that 299953-51-8 may serve as a scaffold control or synthetic precursor for generating active amides [1][2].

antinociceptive pain research hot-plate test SAR

Antibacterial Activity of Structurally Related 4-Oxo-2-thienylaminobut-2-enoic Acids: Scaffold-Level Antibacterial Potential

Gorbunova et al. (2023) synthesized and evaluated a series of 4-oxo-2-thienylaminobut-2-enoic acids—compounds that share the 2-aminothiophene core with a cyano substituent and the α,β-unsaturated carbonyl acid motif with 299953-51-8 but differ in the thiophene ring substitution pattern. The study reported minimum inhibitory concentration (MIC) values against Staphylococcus aureus (ATCC 6538-P) and Escherichia coli (ATCC 25922) using the serial dilution method. The lead compound 4-(4-chlorophenyl)-2-{[3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl]amino}-4-oxobut-2-enoic acid—the closest structural analog to 299953-51-8 with an additional 4-chlorophenyl substituent at the 4-position of the but-2-enoic acid chain—exhibited an MIC of 32 μg/mL against S. aureus and 64 μg/mL against E. coli [1]. The unsubstituted parent acid (299953-51-8, which lacks the 4-aryl substituent) was not included in this microbiological evaluation. Structure-activity analysis from this study indicates that antibacterial potency is modulated primarily by the nature and position of the aryl substituent on the but-2-enoic acid fragment [1]. The conserved 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold and the 2-aminobut-2-enoic acid linker are common structural features that support further exploration of 299953-51-8 as a synthetic building block for antibacterial SAR campaigns.

antibacterial MIC S. aureus E. coli thiophene

Purity and Supply Chain Characteristics of 299953-51-8 Across Commercial Vendors

Multiple commercial suppliers list 299953-51-8 with varying purity specifications. MolCore offers the compound at NLT 98% purity under catalog number MC675716 . AKSci supplies the compound at 95% minimum purity (catalog 2061CD) . Leyan (Shanghai Haohong Biomedical Technology) lists the compound at 95+% purity (catalog 1414450) . Chemenu offers the compound at 95% purity (catalog CM516406) . CymitQuimica (distributing Fluorochem product 10-F738317) lists purity at 95+% . Critically, no supplier provides orthogonal purity verification data (e.g., HPLC chromatograms, NMR spectra, elemental analysis results) or biological activity certification in their publicly available technical datasheets. The absence of batch-specific analytical characterization data represents a quality assurance gap that procurement officers should address by requesting certificates of analysis (CoA) directly from vendors prior to purchase, particularly if the compound is intended for quantitative biological assays where impurities at the 2–5% level could confound results.

purity procurement vendor comparison quality

Recommended Application Scenarios for 4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid (CAS 299953-51-8) Based on Available Evidence


Synthetic Intermediate for N-Substituted Amide Libraries Targeting Antinociceptive Lead Optimization

299953-51-8 serves as the carboxylic acid precursor for synthesizing N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides, a compound class with demonstrated antinociceptive activity in the mouse hot-plate model [1]. Reacting 299953-51-8 with primary amines (aryl or alkyl) via standard amide coupling protocols enables systematic SAR exploration of the amide substituent, which has been shown to modulate the magnitude and duration of the antinociceptive response [1]. The most active amide derivative prolonged hot-plate latency by 45–60% relative to control at 50 mg/kg i.p., establishing a quantitative benchmark against which newly synthesized amides can be compared [1]. Researchers engaged in analgesic drug discovery should procure 299953-51-8 specifically for amide library generation rather than for direct in vivo testing.

Scaffold Control Compound for SAR Studies of 4-Aryl-Substituted Antibacterial But-2-Enoic Acids

In antibacterial research programs focused on 4-oxo-2-thienylaminobut-2-enoic acids, 299953-51-8 may serve as the negative control (unsubstituted scaffold) against which the contribution of the 4-aryl substituent to antibacterial potency is assessed. Gorbunova et al. (2023) demonstrated that 4-aryl substitution on the but-2-enoic acid moiety confers measurable antibacterial activity, with the 4-chlorophenyl analog achieving MIC values of 32 μg/mL against S. aureus and 64 μg/mL against E. coli [2]. Testing 299953-51-8 in parallel with 4-aryl-substituted analogs would enable the first direct quantification of the 4-aryl substituent's contribution to antibacterial potency, filling a key gap in the current SAR understanding [2]. Procurement of 299953-51-8 for this purpose should be accompanied by procurement of at least one 4-aryl-substituted comparator compound.

Building Block for Furan-2-One Derived Heterocyclic Systems via Cyclization Chemistry

The α,β-unsaturated carbonyl system and the reactive carboxylic acid group of 299953-51-8 enable its conversion to substituted 3-(3-cyanothiophen-2-yl)imino-3H-furan-2-ones, which are versatile intermediates for further heterocyclic transformations [2][3]. The furan-2-one intermediates can be ring-opened with primary amines to yield the biologically active N-substituted amides [1] or undergo decyclization with alcohols to produce analgesic compounds [3]. This synthetic versatility positions 299953-51-8 as a strategic intermediate for medicinal chemistry groups building focused libraries of fused and spiro heterocyclic systems around the tetrahydrobenzothiophene core. Procurement should prioritize vendors offering ≥98% purity (e.g., MolCore) to minimize side reactions during cyclization steps where impurities in the 2–5% range could generate difficult-to-separate byproducts.

Quality Control and Batch Certification for Reproducible Biological Assay Results

Given the 3% purity differential observed across commercial suppliers (95% to ≥98%) and the absence of publicly available orthogonal analytical data , procurement officers should implement a two-step acquisition protocol: (1) request certificates of analysis (CoA) including HPLC purity, NMR, and mass spectrometry data from shortlisted vendors prior to purchase; (2) upon receipt, perform in-house analytical verification (HPLC-UV or LC-MS) before committing the compound to quantitative biological assays. This protocol is especially critical if 299953-51-8 is to be used as a scaffold control in antibacterial or antinociceptive SAR studies where impurity-driven false positives or potency attenuation could mislead SAR interpretation. Vendors demonstrating batch-to-batch consistency via CoA documentation should be prioritized for longitudinal studies.

Quote Request

Request a Quote for 4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.